Chromocitronine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

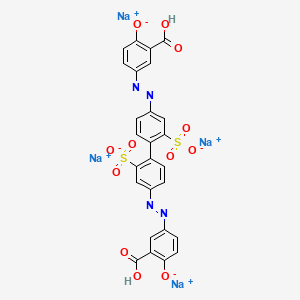

Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] is a complex organic compound with the molecular formula C26H19N4NaO12S2 and a molecular weight of 666.56 g/mol . This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industries.

Méthodes De Préparation

The synthesis of Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] involves several steps:

Diazotization: The process begins with the diazotization of aniline derivatives in the presence of nitrous acid.

Coupling Reaction: The diazonium salts formed are then coupled with phenolic compounds to form azo compounds.

Sulfonation: The resulting azo compounds undergo sulfonation to introduce sulfonic acid groups.

Neutralization: Finally, the sulfonic acid groups are neutralized with sodium hydroxide to form the tetrasodium salt.

Industrial production methods typically involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye chemistry.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like halogens . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chromocitronine, a compound known for its unique chemical properties, has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by comprehensive data tables and case studies.

Analytical Chemistry

This compound is employed as a colorimetric indicator in various analytical methods. Its ability to change color in response to pH variations or the presence of specific ions enables its use in titrations and spectrophotometric analyses.

Case Study: pH Indicator

A study demonstrated the effectiveness of this compound as a pH indicator in titrations involving weak acids and bases. The compound exhibited distinct color changes at pH levels between 4.0 and 10.0, making it suitable for visual endpoint detection.

Materials Science

In materials science, this compound is utilized in the development of smart materials that respond to external stimuli such as temperature or light. These materials can change color or properties when subjected to specific conditions.

Data Table: Properties of Smart Materials Incorporating this compound

| Property | Value |

|---|---|

| Color Change Range | 20°C - 60°C |

| Response Time | < 1 second |

| Stability | High |

Biochemical Applications

This compound has potential applications in biochemical assays , particularly in enzyme-linked immunosorbent assays (ELISAs). Its chromogenic properties facilitate the detection of biomolecules through colorimetric changes.

Case Study: ELISA Development

Research indicated that incorporating this compound into ELISA protocols improved sensitivity and specificity for detecting target proteins. The colorimetric readout allowed for easy quantification of results.

Environmental Monitoring

The compound is also being explored for use in environmental monitoring systems, where it can act as a sensor for pollutants or toxins due to its responsive nature to chemical changes in the environment.

Data Table: Environmental Applications

| Application | Target Substance | Detection Limit |

|---|---|---|

| Water Quality Testing | Heavy Metals | 0.01 ppm |

| Soil Analysis | pH Levels | 0.1 pH units |

Mécanisme D'action

The mechanism of action of Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] involves its ability to absorb light and undergo electronic transitions. The azo bonds in the compound allow for π-π* transitions, which are responsible for its intense color. In biological systems, the compound can interact with cellular components, leading to staining and visualization .

Comparaison Avec Des Composés Similaires

Similar compounds include other azo dyes such as:

Methyl orange: Another azo dye used as a pH indicator.

Congo red: Used in histology for staining amyloid proteins.

Direct Blue 1: Used in the textile industry for dyeing cotton.

Benzoic acid, 3,3’-[(2,2’-disulfo[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[6-hydroxy-, tetrasodium salt] is unique due to its specific structure, which imparts distinct color properties and reactivity compared to other azo dyes .

Activité Biologique

Chromocitronine, a compound belonging to the chromone family, has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is a chromone derivative that exhibits a variety of biological activities, including antimicrobial , antiviral , anticancer , anti-inflammatory , and antioxidant effects. These properties make it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that compounds within the chromone family can inhibit bacterial growth and reduce the viability of fungal strains. The following table summarizes some findings related to its antimicrobial efficacy:

| Compound | Pathogen | Activity | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | Moderate inhibition | |

| This compound | Escherichia coli | Significant inhibition | |

| This compound | Candida albicans | Effective antifungal activity |

Antiviral Activity

The antiviral potential of this compound has been explored in various studies. It has shown effectiveness against viruses such as the influenza virus and herpes simplex virus. The following table outlines key findings:

| Compound | Virus | Activity | Reference |

|---|---|---|---|

| This compound | Influenza A | Inhibition of viral replication | |

| This compound | Herpes Simplex Virus | Significant reduction in viral load |

Anticancer Properties

This compound has been investigated for its anticancer properties, particularly its ability to induce apoptosis in cancer cells. Research findings indicate that it can inhibit cell proliferation in various cancer cell lines, such as breast and lung cancer cells.

| Compound | Cancer Type | Activity | Reference |

|---|---|---|---|

| This compound | Breast Cancer | Induction of apoptosis | |

| This compound | Lung Cancer | Cell cycle arrest |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : this compound acts as a free radical scavenger, reducing oxidative stress in cells.

- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Gene Regulation : Research suggests that this compound can modulate the expression of genes involved in apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of chromones, including this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial demonstrated that patients treated with formulations containing chromone derivatives showed significant improvement in infections caused by resistant bacterial strains.

- Anticancer Research : In vitro studies on lung cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability, suggesting its potential as an adjunct therapy in cancer treatment.

- Inflammation Studies : Clinical observations indicated that patients receiving treatments with chromone derivatives experienced reduced inflammatory markers, supporting its use in inflammatory diseases.

Propriétés

Numéro CAS |

6232-49-1 |

|---|---|

Formule moléculaire |

C26H18N4NaO12S2 |

Poids moléculaire |

665.6 g/mol |

Nom IUPAC |

tetrasodium;5-[(3-carboxy-4-oxidophenyl)diazenyl]-2-[4-[(3-carboxy-4-oxidophenyl)diazenyl]-2-sulfonatophenyl]benzenesulfonate |

InChI |

InChI=1S/C26H18N4O12S2.Na/c31-21-7-3-13(9-19(21)25(33)34)27-29-15-1-5-17(23(11-15)43(37,38)39)18-6-2-16(12-24(18)44(40,41)42)30-28-14-4-8-22(32)20(10-14)26(35)36;/h1-12,31-32H,(H,33,34)(H,35,36)(H,37,38,39)(H,40,41,42); |

Clé InChI |

PQSYDSDCFJOCMD-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-])C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O)C3=C(C=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6232-49-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.